molecular formula C23H25N3O3S2 B2455838 2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 1217694-59-1

2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B2455838
CAS No.: 1217694-59-1
M. Wt: 455.59
InChI Key: AHVXCOYZZSQYCX-UHFFFAOYSA-N
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Description

2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O3S2 and its molecular weight is 455.59. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c27-22(25-19-7-3-5-16-4-1-2-6-18(16)19)12-15-8-10-17(11-9-15)24-23-26-20-13-31(28,29)14-21(20)30-23/h1-2,4,6,8-11,19-21H,3,5,7,12-14H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVXCOYZZSQYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CC3=CC=C(C=C3)NC4=NC5CS(=O)(=O)CC5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5λ⁶-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a thiazole derivative known for its diverse biological activities. Thiazoles are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O3S2C_{22}H_{25}N_{3}O_{3}S_{2}, with a molecular weight of approximately 425.58 g/mol. The structure includes a thiazole moiety which is crucial for its biological activities.

PropertyValue
Molecular FormulaC22H25N3O3S2C_{22}H_{25}N_{3}O_{3}S_{2}
Molecular Weight425.58 g/mol
CAS Number866808-13-1

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring enhances the compound's ability to inhibit cancer cell proliferation. For instance:

  • Mechanism : Compounds containing thiazole rings have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, which is essential in cancer treatment .
  • Case Studies : In vitro studies demonstrated that specific thiazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds with methyl substitutions on the phenyl ring showed increased cytotoxicity against tumor cells .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

  • Spectrum : They exhibit activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
  • Research Findings : A study highlighted the effectiveness of thiazole derivatives in combating antibiotic-resistant strains of bacteria .

Anti-inflammatory and Analgesic Effects

The compound has been noted for its anti-inflammatory and analgesic effects:

  • Mechanism : Thiazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Clinical Trials : Some thiazole derivatives have entered clinical trials for their potential use as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:

  • Key Modifications : Substituents on the phenyl ring and the position of the thiazole moiety significantly influence activity. For example, electron-donating groups enhance antitumor efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and thieno rings exhibit notable anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation. The thiazole moiety has been shown to interact effectively with DNA gyrase and other targets critical for cancer cell survival .
  • Case Studies : In vitro studies have demonstrated that derivatives similar to the target compound can significantly reduce the viability of various cancer cell lines .

Antimicrobial Properties

Thiazole derivatives are well-known for their antimicrobial activities:

  • Broad Spectrum : The compound's structural features suggest potential efficacy against a range of pathogens including bacteria and fungi .
  • Research Findings : In laboratory settings, compounds with similar structures have shown effectiveness against strains such as Candida albicans and Staphylococcus aureus .

Enzyme Inhibition

The compound may act as an inhibitor for several enzymes:

  • Enzymatic Targets : It has been suggested that the presence of the thiazole ring enhances binding affinity to enzymes like acetylcholinesterase and lipoxygenase .
  • Molecular Docking Studies : Computational studies indicate promising interactions between this compound and various enzyme active sites .

Synthesis and Characterization

The synthesis of 2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves multiple steps:

  • Formation of Thiazole Ring : Utilizing precursors such as thioamides and α-bromo ketones.
  • Coupling Reaction : The thiazole derivative is then coupled with an amine to form the final product .
  • Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Q & A

Q. What are the recommended synthetic routes for 2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the thieno[3,4-d][1,3]thiazole core, followed by coupling with the tetrahydronaphthalen-1-yl acetamide moiety. Key optimization parameters include:
  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Reaction Time : Monitor via TLC/HPLC; reactions often require 12–24 hours for completion .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final compound in >85% yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and tetrahydronaphthalene protons (δ 1.5–2.8 ppm). Integration ratios confirm substituent stoichiometry .
  • 13C NMR : Detect carbonyl groups (δ 165–175 ppm) and sulfur-containing heterocycles (δ 110–130 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~550) and fragmentation patterns (e.g., loss of SO2 group at m/z 80) .
  • HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substitutions (e.g., halogens, methoxy groups) using in vitro assays. For example:
Analog SubstituentBioactivity (IC50)Key Structural Feature
4-Fluorophenyl12 nM (Kinase X)Enhanced π-π stacking
3,4-Dimethoxyphenyl45 nM (Kinase X)Reduced solubility
  • Statistical Validation : Apply ANOVA to assess significance of activity differences across analogs. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety, which hydrolyze in vivo .
  • Co-Solvent Systems : Test solubility in PEG-400/water mixtures (up to 20% w/v) while monitoring stability via accelerated degradation studies (40°C/75% RH) .
  • Nanoparticle Formulation : Use PLGA nanoparticles (100–200 nm) to enhance bioavailability; characterize via dynamic light scattering (DLS) .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations .
  • Cellular Uptake : Use fluorescently labeled analogs (e.g., BODIPY tagging) with confocal microscopy .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to predict binding modes to target proteins .

Q. What advanced statistical methods are suitable for analyzing conflicting data in dose-response studies?

  • Methodological Answer :
  • Bayesian Hierarchical Modeling : Account for inter-experiment variability using Stan or PyMC3 .
  • Bootstrap Resampling : Generate 95% confidence intervals for IC50 values from triplicate assays .

Future Directions

  • AI-Driven Synthesis Optimization : Implement reinforcement learning (e.g., IBM RXN) to predict optimal reaction conditions .
  • Cryo-EM Studies : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .

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